molecular formula C12H22O11 B1674315 Lactose CAS No. 63-42-3

Lactose

Cat. No.: B1674315
CAS No.: 63-42-3
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-DCSYEGIMSA-N
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Description

Lactose is a natural sugar found in milk. It is a carbohydrate and is made up of two sugars: glucose and gathis compound . This compound is an important source of energy for babies, and it is also commonly used in food processing and pharmaceutical drug manufacturing . It is one of the major components of milk and is only found in milk from mammals .


Synthesis Analysis

This compound synthesis takes place in the Golgi apparatus of mammary epithelial cells (MEC) by the this compound synthase (LS) enzyme complex from two precursors, glucose and UDP-gathis compound . The enzyme complex is formed by galactosyltransferase, and it is associated with α-lactalbumin .


Molecular Structure Analysis

The molecular formula of this compound is C12H22O11, i.e., it is composed of 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . It is a white solid that has a mild sweet taste. It is soluble in water and is a non-hygroscopic solid .


Chemical Reactions Analysis

This compound on hydrolysis with 2% H2SO4 yields 1 mole of D-glucose and 1 mole of D-gathis compound . Polyhydric alcohol named lactitol is produced by the catalytic hydrogenation of this compound .


Physical And Chemical Properties Analysis

This compound is a white solid with a mildly sweet taste . It is soluble in water . The molecular formula of this compound is C12H22O11 . Its molar mass is 342.297 g/mol . The density of this compound is 1.525 g/cm3 .

Scientific Research Applications

Lactose in Diet and Gastronomy

This compound, a water-soluble disaccharide found in milk and dairy products, is crucial for individuals with this compound intolerance. This condition, the most common food intolerance globally, arises from a deficiency of the lactase enzyme. A specialized this compound-free diet is vital for managing this condition. The practical application of gastronomy science in creating this compound-free dishes like pancakes, pizza, and puddings contributes significantly to the health of this compound-intolerant individuals and is an important area of study (Pal & Molnár, 2021).

Lactase Supplements in this compound Intolerance

In the realm of enzymatic studies, lactase supplements are pivotal for managing this compound intolerance. An advanced biochemistry laboratory sequence exposes students to techniques like the Bradford assay and SDS-PAGE, enhancing their understanding of lactase's role in this compound digestion and its application in supplements (Stourman & Moore, 2018).

Fermentation and Dairy Products

This compound's fermentability is key in producing dairy products like cheese and yogurt. This process is significant for those with lactase non-persistence, as fermentation helps in breaking down this compound into simpler sugars. The role of fermentation in food preservation and nutrient liberation is a crucial aspect of dairy science (Solomons, 2002).

This compound in Bovine Milk Research

This compound's synthesis and concentration in bovine milk, affected by factors like udder health and cow metabolism, are essential in dairy research. Its role in milk's energy value and as an ingredient in the food and pharmaceutical industries makes it a focal point in dairy cattle studies (Costa et al., 2019).

Biotechnological Perspective of this compound

From a biotechnological standpoint, this compound is valuable both as a nutrient and a substrate in fermentative processes. Its study provides insights into biosynthetic and catabolic processes and is significant in dairy and pharmaceutical industries. The transformation of this compound through enzymatic or fermentative procedures highlights its industrial applications (Adam, Rubio‐Texeira, & Polaina, 2005).

This compound in Health and Nutrition

This compound's role in human nutrition and its use in pharmaceutical formulations is notable. While it is a primary food through milk consumption, it also acts as an excipient in drug development. Understanding its pharmacokinetic interactions and effects on this compound intolerance and digestion is vital (Seoane et al., 2020).

Mechanism of Action

Target of Action

Lactose, also known as D-Glucose, 4-O-beta-D-galactopyranosyl-, is a disaccharide composed of two monosaccharides, glucose and gathis compound . It is uniquely associated with milk of almost all mammals . The primary targets of this compound in the derivatization processes are the glycosidic linkage between glucose and gathis compound, the free hydroxyl groups, the reducing group of glucose, and the carbon–carbon bonds .

Mode of Action

This compound is an additive and filler found in various products to maintain structure and consistency . It is used in pharmacy for tablets, in medicine as a nutrient, and in industry . In the colon, this compound is fermented by the microbiota and acts as a selective modulator of bacterial growth, promoting the growth of Lactobacilli and Bifidobacteria . It generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative .

Biochemical Pathways

This compound synthesis involves the integration of non-glucose precursors into the triose isomerase reaction or the pentose phosphate pathway . This process, known as mammary “hexoneogenesis,” generates hexose phosphates within mammary epithelial cells .

Pharmacokinetics

It is known that this compound is an important component in many dry dairy products and can have a large effect on the physical properties of milk powders and other dried dairy ingredients .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a nutrient and its impact on the gut microbiota. By promoting the growth of beneficial bacteria like Lactobacilli and Bifidobacteria, this compound can contribute to a healthy gut microbiome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the α-lactose crystallizes as a monohydrate, while β-lactose forms anhydrous crystals . The yield of α-lactose is 5% higher than that of β-lactose . Stable anhydrous α-lactose forms when α-lactose monohydrate crystals are heated at temperatures near 150°C in the presence of water vapor .

Safety and Hazards

Inhalation of high concentrations of lactose dust may irritate the throat . Ingestion may produce abdominal irritation if large quantities are consumed . Skin contact may irritate the skin on some super-sensitive persons . Eye contact may cause mechanical irritation .

Future Directions

The recent growing interest in lactose intolerance has resulted in the proliferation of this compound-free products by food manufacturing companies . Therefore, it is essential to diagnose and properly treat this pathology .

Biochemical Analysis

Biochemical Properties

Lactose, anhydrous, plays a significant role in various biochemical reactions. It is hydrolyzed by the enzyme lactase (β-D-galactosidase) into its constituent monosaccharides, glucose and gathis compound . This hydrolysis is crucial for the digestion and absorption of this compound in the small intestine. This compound, anhydrous, also interacts with other enzymes and proteins, such as this compound synthase, which catalyzes the formation of this compound from glucose and UDP-gathis compound . Additionally, this compound can undergo fermentation by lactic acid bacteria, producing lactic acid and other metabolites .

Cellular Effects

This compound, anhydrous, influences various cellular processes. In the small intestine, it is broken down into glucose and gathis compound, which are then absorbed into the bloodstream . This process provides a source of energy for cells. This compound, anhydrous, also affects osmotic pressure in the intestine, which can influence water absorption and bowel movements . In individuals with this compound intolerance, undigested this compound can lead to symptoms such as bloating, diarrhea, and abdominal pain due to its effects on gut microbiota and osmotic balance .

Molecular Mechanism

At the molecular level, this compound, anhydrous, exerts its effects primarily through its hydrolysis by lactase. The enzyme cleaves the β-1,4-glycosidic bond between glucose and gathis compound, facilitating their absorption . In the absence of sufficient lactase, this compound remains undigested and undergoes fermentation by colonic bacteria, producing gases and short-chain fatty acids . This fermentation process can lead to gastrointestinal symptoms in this compound-intolerant individuals .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound, anhydrous, can vary over time. It is generally stable under dry conditions but can undergo hydrolysis in the presence of moisture . Long-term studies have shown that this compound can degrade into glucose and gathis compound over time, especially under conditions of high humidity . These changes can affect its functionality in pharmaceutical formulations and other applications .

Dosage Effects in Animal Models

The effects of this compound, anhydrous, vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and provides a source of energy . At high doses, it can cause gastrointestinal disturbances, such as bloating and diarrhea, similar to those observed in this compound-intolerant humans . These effects are dose-dependent and can be influenced by the animal’s ability to produce lactase .

Metabolic Pathways

This compound, anhydrous, is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and gathis compound, which enter glycolysis and the Leloir pathway, respectively . In the Leloir pathway, gathis compound is converted into glucose-1-phosphate, which can then enter glycolysis or glycogenesis . This metabolic process is essential for the utilization of this compound as an energy source and for maintaining glucose homeostasis .

Transport and Distribution

Within cells, this compound, anhydrous, is transported and distributed primarily through facilitated diffusion and active transport mechanisms . Glucose and gathis compound, the hydrolysis products of this compound, are absorbed by enterocytes in the small intestine via specific transporters, such as SGLT1 (sodium-glucose linked transporter 1) and GLUT2 (glucose transporter 2) . These transporters play a crucial role in the efficient uptake and utilization of this compound-derived monosaccharides .

Subcellular Localization

This compound, anhydrous, and its hydrolysis products are primarily localized in the cytoplasm of enterocytes in the small intestine . The enzyme lactase is anchored to the brush border membrane of these cells, where it catalyzes the hydrolysis of this compound . This subcellular localization is essential for the efficient digestion and absorption of this compound . Additionally, glucose and gathis compound are further metabolized in the cytoplasm and mitochondria of cells, contributing to cellular energy production .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
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DSSTOX Substance ID

DTXSID2023193, DTXSID5058723
Record name Lactose
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Record name beta-D-Lactose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-D-Lactose
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CAS No.

5965-66-2, 63-42-3
Record name β-Lactose
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Record name .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
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Record name 4-O-β-D-galactopyranosyl-β-D-glucopyranose
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Record name .BETA.-LACTOSE
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Record name beta-Lactose
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is lactose and how is it broken down in the human body?

A1: this compound is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and gathis compound, linked together. [] The enzyme responsible for breaking down this compound is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits this compound into glucose and gathis compound, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []

Q2: What is this compound intolerance and what causes it?

A2: this compound intolerance occurs when the small intestine does not produce enough lactase to digest this compound efficiently. [, ] This results in undigested this compound passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]

Q3: How common is this compound intolerance and does its prevalence vary across different populations?

A3: this compound intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest this compound efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, this compound intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]

Q4: How is this compound intolerance diagnosed?

A4: The gold standard for diagnosing this compound malabsorption, the underlying cause of this compound intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a this compound solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that this compound is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]

Q5: Can this compound intolerance be treated?

A6: While there is no cure for this compound intolerance, symptoms can be managed effectively through dietary modifications, such as reducing this compound intake or using lactase enzyme supplements. [, ]

Q6: How can this compound content be reduced or eliminated in milk and dairy products?

A7: There are two primary methods for reducing or removing this compound from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down this compound into glucose and gathis compound, making the products easier to digest for individuals with this compound intolerance. [, , ] Chromatographic separation, on the other hand, physically removes this compound from milk, resulting in a this compound-free product with a taste and texture very similar to regular milk. [, ]

Q7: What is the role of this compound in the production of fermented dairy products like yogurt?

A8: In yogurt production, this compound serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment this compound, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of this compound during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with this compound intolerance. [, ]

Q8: How does this compound affect the browning of cheese during storage?

A9: The browning of cheese during storage can be influenced by the this compound utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of this compound, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of gathis compound in the cheese. [] This gathis compound can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []

Q9: Can this compound be used to produce biofuels?

A10: Yes, this compound can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment this compound, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in this compound, is a promising low-cost feedstock for bioethanol production. [, ]

Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?

A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from this compound using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]

Q11: What is the molecular structure of this compound?

A11: this compound (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a gathis compound molecule linked by a β-1,4-glycosidic bond.

Q12: How is this compound utilized in molecular biology and genetic research?

A13: this compound is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The this compound operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of this compound can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]

Q13: How do this compound crystals impact the design of settling equipment in industrial processes?

A15: this compound crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of this compound crystals is crucial for designing efficient settling equipment. []

Q14: Can the structure of this compound be modified to alter its properties or applications?

A16: Yes, the structure of this compound can be modified through chemical or enzymatic methods to create this compound derivatives with altered functionalities. For example, this compound can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []

Q15: How do different analytical methods contribute to our understanding of this compound?

A17: A variety of analytical techniques are employed to study this compound and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of this compound and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of this compound, such as its melting point and glass transition temperature. []

Q16: What are the future directions in this compound research?

A18: Future research on this compound is likely to focus on developing more efficient and cost-effective methods for producing this compound-free dairy products and exploring novel applications of this compound and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of this compound and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []

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